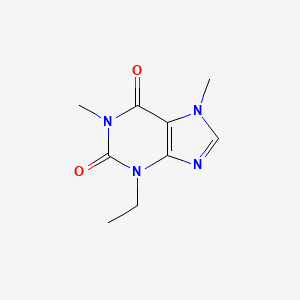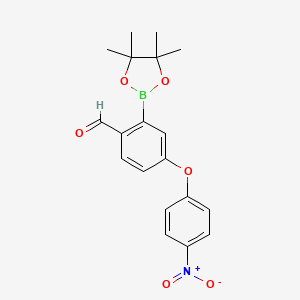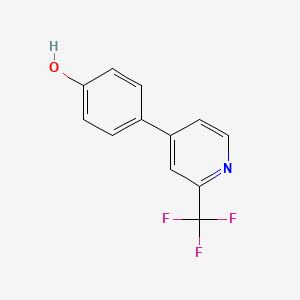
3-Ethyl-1,7-dimethyl-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,7-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its pharmacological properties and is structurally related to other methylxanthines like caffeine and theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,7-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-Ethyl-1,7-dimethyl-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,7-dimethyl-purine-2,6-dione involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used primarily for its bronchodilator effects.
Caffeine: 1,3,7-Trimethylxanthine, widely known for its stimulant properties.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3-Ethyl-1,7-dimethyl-purine-2,6-dione is unique due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification can result in different therapeutic effects and metabolic pathways .
Properties
CAS No. |
7464-74-6 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3 |
InChI Key |
KHZSLIYYSMHPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)




![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



